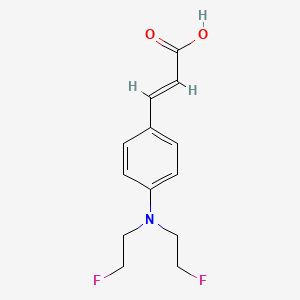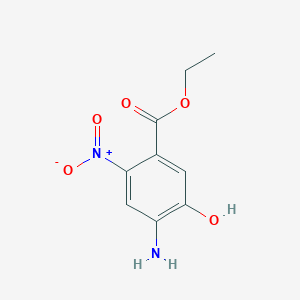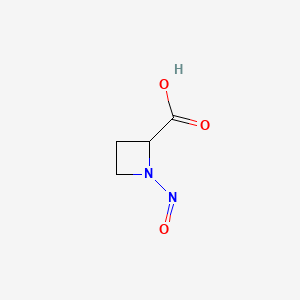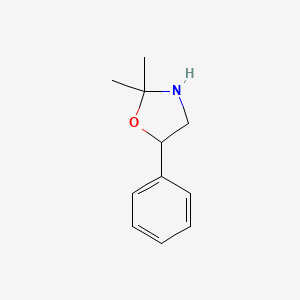![molecular formula C10H10F3NO2S B12836115 s-[3-(Trifluoromethyl)phenyl]cysteine CAS No. 2928-03-2](/img/structure/B12836115.png)
s-[3-(Trifluoromethyl)phenyl]cysteine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
s-[3-(Trifluoromethyl)phenyl]cysteine is an organofluorine compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further bonded to a cysteine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the trifluoromethylation of a phenyl precursor using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid . The resulting trifluoromethylated phenyl compound is then reacted with cysteine under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production of s-[3-(Trifluoromethyl)phenyl]cysteine may involve optimized synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems and reaction conditions that favor the formation of the desired product while minimizing side reactions .
Analyse Des Réactions Chimiques
Types of Reactions
s-[3-(Trifluoromethyl)phenyl]cysteine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring .
Applications De Recherche Scientifique
s-[3-(Trifluoromethyl)phenyl]cysteine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organofluorine compounds.
Biology: The compound can be used in studies involving protein modification and labeling.
Industry: The compound is used in the development of advanced materials with unique properties, such as increased stability and reactivity
Mécanisme D'action
The mechanism of action of s-[3-(Trifluoromethyl)phenyl]cysteine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to proteins and enzymes, leading to inhibition or modulation of their activity. The cysteine moiety can form covalent bonds with target proteins, further influencing their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- s-[3,5-Bis(trifluoromethyl)phenyl]cysteine
- s-[4-(Trifluoromethyl)phenyl]cysteine
- s-[2-(Trifluoromethyl)phenyl]cysteine
Uniqueness
s-[3-(Trifluoromethyl)phenyl]cysteine is unique due to the specific positioning of the trifluoromethyl group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds .
Propriétés
Numéro CAS |
2928-03-2 |
|---|---|
Formule moléculaire |
C10H10F3NO2S |
Poids moléculaire |
265.25 g/mol |
Nom IUPAC |
2-amino-3-[3-(trifluoromethyl)phenyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C10H10F3NO2S/c11-10(12,13)6-2-1-3-7(4-6)17-5-8(14)9(15)16/h1-4,8H,5,14H2,(H,15,16) |
Clé InChI |
ITDDPZZRKLGDSY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)SCC(C(=O)O)N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


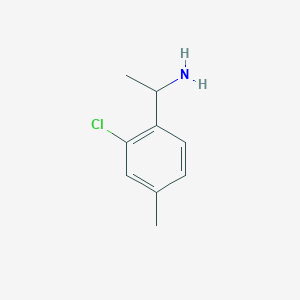
![3-Pyridinecarboxaldehyde, 5-(1-buten-1-yl)-4-[4-fluoro-2-(phenylmethoxy)phenyl]-2,6-bis(1-methylethyl)-](/img/structure/B12836049.png)

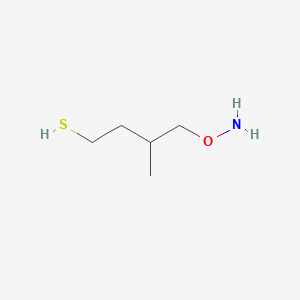
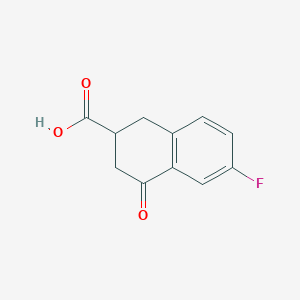
![7-Bromo-2-chlorofuro[3,2-d]pyrimidine](/img/structure/B12836055.png)
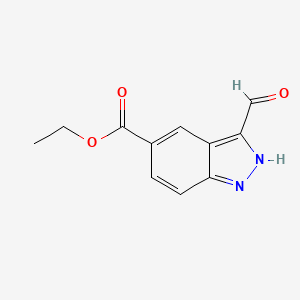
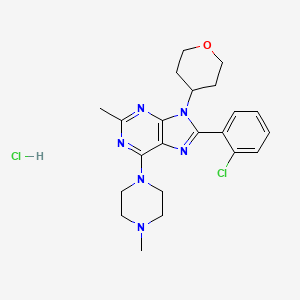
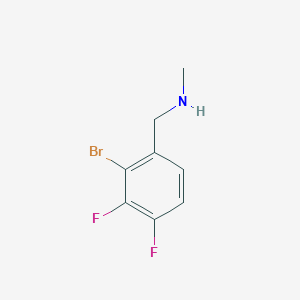
![6-Chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12836089.png)
